molecular formula C19H27N3O2 B2880061 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203118-21-1

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2880061
CAS No.: 1203118-21-1
M. Wt: 329.444
InChI Key: GHMKPGKSXRJXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound with the molecular formula C19H27N3O2 This compound is characterized by the presence of a cyclohexyl group, a propionyl group, and a tetrahydroquinoline moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives under catalytic conditions.

    Introduction of the Propionyl Group: The propionyl group can be introduced via acylation reactions using propionyl chloride in the presence of a base such as pyridine.

    Cyclohexyl Urea Formation: The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives or tetrahydroquinoline derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-pyrrolidinyl-3-(p-methoxyphenyl)urea
  • 1-Cyclohexyl-3-phenylurea
  • 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Uniqueness

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group, a propionyl group, and a tetrahydroquinoline moiety linked through a urea functional group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-10-11-16(13-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMKPGKSXRJXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.